![molecular formula C28H41N5O6S B2526088 (S,R,S)-Ahpc-peg2-NH2 CAS No. 2010159-60-9](/img/structure/B2526088.png)
(S,R,S)-Ahpc-peg2-NH2
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Overview
Description
“(S,R,S)-AHPC (HCl salt)” is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The “(S,R,S)” conformation is the active variant .
Synthesis Analysis
The synthesis of such compounds often involves stereoselective processes. For instance, the stereoselective synthesis of poly(1,4-naphthylene) derivatives has been reported, where the polymerization with the bisoxazoline proceeded in a ligand-controlled manner .Molecular Structure Analysis
The molecular structure of a compound like “(S,R,S)-Ahpc-peg2-NH2” is a reflection of the Born–Oppenheimer separation of electronic and nuclear motion . This separation results in a potential energy surface for nuclear motion created by the faster-moving electrons .Chemical Reactions Analysis
In organic chemistry, kinetic resolution is a means of differentiating two enantiomers in a racemic mixture . Two enantiomers react with different reaction rates in a chemical reaction with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer .Physical And Chemical Properties Analysis
Diastereomers, a type of stereoisomer, occur when two or more stereoisomers of a compound have different configurations at one or more of the equivalent stereocenters . Identifying and distinguishing enantiomers is inherently difficult, since their physical and chemical properties are largely identical .Scientific Research Applications
Polymer Chemistry
The PEGylated nature of “(S,R,S)-Ahpc-peg2-NH2” makes it suitable for polymer modification. It can be incorporated into polymer chains, affecting their properties (e.g., solubility, biocompatibility, or degradation rate). Researchers have explored its use in designing smart polymers, hydrogels, or drug-releasing materials.
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Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on compounds like “(S,R,S)-Ahpc-peg2-NH2” could involve further exploration of their synthesis, properties, and applications. For instance, the development of fully stereodivergent strategies to access the full complement of stereoisomers of products bearing multiple stereocenters is a fundamental task in asymmetric synthesis .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)/t21-,22+,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDVNBVOCHHWAD-OTNCWRBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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